molecular formula C12H14N2O2 B13172022 methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate

methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate

Cat. No.: B13172022
M. Wt: 218.25 g/mol
InChI Key: KXRHQRVEOMPECK-UHFFFAOYSA-N
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Description

Introduction to Methyl 1-(2-Aminoethyl)-1H-Indole-5-Carboxylate

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The IUPAC name This compound systematically describes its structure:

  • A 1H-indole core (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring).
  • A 2-aminoethyl group (-CH₂CH₂NH₂) attached to the indole’s 1-position.
  • A methyl ester (-COOCH₃) substituent at the 5-position of the indole ring.

The compound’s planar indole system allows for π-π stacking interactions, while the aminoethyl side chain introduces basicity and hydrogen-bonding capabilities. The methyl ester enhances solubility in organic solvents and serves as a protective group for carboxylic acid functionalities during synthetic modifications.

Synonyms and Registry Numbers

This compound is cataloged under multiple synonyms and identifiers:

Synonym Registry Number
This compound 1305712-98-4 (CAS)
EN300-90104 N/A
ZINC58041772 N/A

These aliases reflect its use in diverse chemical databases and commercial catalogs.

Molecular Formula and Weight

The molecular formula C₁₂H₁₄N₂O₂ corresponds to a molecular weight of 218.25 g/mol , calculated as follows:

  • Carbon (C): 12 atoms × 12.01 g/mol = 144.12 g/mol
  • Hydrogen (H): 14 atoms × 1.01 g/mol = 14.14 g/mol
  • Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol
  • Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol
    Total : 144.12 + 14.14 + 28.02 + 32.00 = 218.25 g/mol.

The compound’s mass spectrum typically shows a molecular ion peak at m/z 218, with fragmentation patterns arising from the loss of the methyl ester (-31 g/mol) or the aminoethyl side chain (-44 g/mol).

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10-2-3-11-9(8-10)4-6-14(11)7-5-13/h2-4,6,8H,5,7,13H2,1H3

InChI Key

KXRHQRVEOMPECK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)CCN

Origin of Product

United States

Preparation Methods

Esterification of 5-Carboxyindole to Methyl 5-Carboxylate

The starting material often is 5-carboxyindole or 5-carboxyindole derivatives. Esterification is performed to convert the carboxylic acid group into a methyl ester, enhancing solubility and reactivity for subsequent steps.

Typical Conditions:

  • Reagents: Concentrated sulfuric acid as catalyst, methanol as solvent.
  • Procedure: Reflux the 5-carboxyindole in methanol with catalytic sulfuric acid.
  • Outcome: Methyl 1H-indole-5-carboxylate is obtained in high yield (often >80%).

This step is well documented in the literature for indole carboxylic acids and their derivatives.

N-Alkylation with 2-Aminoethyl Group

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Esterification of 5-carboxyindole Methanol, conc. H2SO4 (catalyst) Methanol Reflux 4–12 h 80–95 Methyl ester formation at C5 position
N-Alkylation with 2-aminoethyl 2-bromoethylamine (protected or free), NaH or K2CO3 DMF or THF 0 °C to RT 1–4 h 45–70 Use protected amine for better selectivity
Deprotection of Boc group TFA in DCM, triisopropylsilane (scavenger) DCM RT 1–2 h ~90 Quantitative removal of Boc protecting group
Purification Column chromatography - - - - Silica gel, eluent varies (PE:EtOAc mixtures)

Research Outcomes and Analytical Data

  • Yields: N-alkylation yields vary between 45% and 70%, depending on the substrate purity and reaction conditions.
  • Characterization: Compounds are characterized by ^1H NMR, ^13C NMR, LC/MS, and HRMS.
  • NMR Data Example: For methyl 1-methyl-1H-indole-5-carboxylate, ^1H NMR signals include singlet at ~4.1 ppm for methyl ester, aromatic protons between 7.5 and 8.2 ppm.
  • Purity: Chromatographic purification ensures high purity suitable for biological testing or further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate include other indole derivatives such as:

    Tryptamine: An indole derivative with a similar aminoethyl side chain.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

This compound is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is derived from indole, a well-known heterocyclic structure with diverse biological activities. The synthesis typically involves the alkylation of methyl indole-5-carboxylate followed by various functional group modifications to enhance its biological properties.

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation through several mechanisms:

  • Cell Cycle Arrest : Many indole derivatives, including this compound, induce cell cycle arrest, particularly in the G1 or G2 phases, leading to increased apoptosis in cancer cells.
  • Apoptosis Induction : The compound is believed to trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

The mechanisms underlying the biological activity of this compound involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and BRAF. For instance, derivatives have demonstrated IC50 values in the nanomolar range against these targets, indicating potent inhibitory effects on mutant forms associated with various cancers .
  • Reactive Oxygen Species (ROS) Generation : Indole derivatives can increase ROS levels within cells, leading to oxidative stress that contributes to cancer cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antiproliferative Activity : A study reported that derivatives similar to this compound exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established chemotherapeutics like erlotinib .
  • Inhibition of Cancer Cell Lines : Research indicated that certain derivatives showed significant cytotoxicity against melanoma cell lines with BRAF V600E mutations. For example, one derivative demonstrated an IC50 value of 0.96 µM against LOX-IMVI melanoma cells, highlighting its potential as a targeted therapy .
  • Multi-Kinase Inhibition : Another study focused on the multi-kinase inhibitory effects of indole derivatives against EGFR, VEGFR-2, and BRAFV600E. The findings suggested that structural modifications could enhance selectivity and potency against these targets .

Data Tables

Compound NameCell Line TestedGI50 (nM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)29EGFR Inhibition
Compound BA-549 (Lung Cancer)42Apoptosis Induction
Compound CLOX-IMVI (Melanoma)0.96ROS Generation

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